Incadronate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is primarily investigated for its potential in treating hypercalcemia of malignancy, myeloma, leukemia, and other cancers . Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in treating various bone-related diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of incadronate involves the reaction of 1-hydroxy-3-(methylpentylamino)propane-1,1-diphosphonic acid with phosphorus trichloride and water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the content, uniformity, and dissolution of the compound .

Chemical Reactions Analysis

Types of Reactions: Incadronate primarily undergoes reactions typical of bisphosphonates, including:

Hydrolysis: The compound can hydrolyze under acidic or basic conditions.

Complexation: this compound can form complexes with metal ions, which is significant for its biological activity.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions.

Complexation: Metal ions such as calcium or magnesium.

Major Products Formed:

Hydrolysis Products: Phosphoric acid derivatives.

Complexation Products: Metal-bisphosphonate complexes.

Scientific Research Applications

Incadronate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study bisphosphonate chemistry and interactions with metal ions.

Biology: Investigated for its effects on bone metabolism and osteoclast activity.

Medicine: Explored for treating hypercalcemia of malignancy, myeloma, leukemia, and other cancers. It has shown potential in reducing bone resorption and promoting bone health.

Industry: Utilized in the development of bone-targeting drugs and treatments for bone-related diseases.

Mechanism of Action

Incadronate exerts its effects by binding to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. The compound disrupts the function of osteoclasts by inhibiting the mevalonate pathway, specifically targeting enzymes such as farnesyl diphosphate synthase . This inhibition prevents the prenylation of GTP-binding proteins, leading to osteoclast apoptosis and reduced bone resorption .

Comparison with Similar Compounds

- Alendronate

- Risedronate

- Zoledronate

Comparison: Incadronate, like other nitrogen-containing bisphosphonates, inhibits bone resorption by targeting the mevalonate pathway. it has shown unique properties in inducing apoptosis of hematopoietic tumor cells and activating caspases, which further contribute to its therapeutic effects . Compared to other bisphosphonates, this compound has been specifically investigated for its potential in treating a broader range of cancers and hypercalcemia of malignancy .

Properties

IUPAC Name |

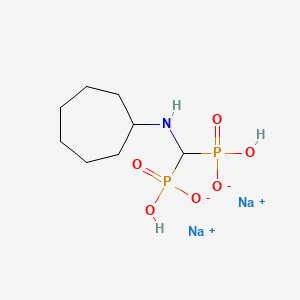

disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6P2.2Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSJAAWOSGCAFV-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NNa2O6P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.